molecular formula C10H11BrF3NO B1414301 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine CAS No. 2092001-08-4

5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B1414301
CAS No.: 2092001-08-4
M. Wt: 298.1 g/mol
InChI Key: NLCRFENGLLLARZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine (CAS 2092001-08-4) is a high-purity pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C10H11BrF3NO and a molecular weight of 298.10 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both a bromo substituent and a trifluoromethyl group on the pyridine ring, makes it a valuable intermediate in exploring structure-activity relationships. The 2-methylpropoxy chain contributes to modulating the compound's lipophilicity and overall pharmacokinetic properties. Research indicates that related trifluoromethylpyridine derivatives are key scaffolds in the development of bioactive compounds, including ion channel inhibitors investigated for the treatment of pain and respiratory diseases . This compound is intended for research applications as a chemical precursor and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers can utilize this intermediate to develop novel active compounds for various therapeutic areas. For specific handling, storage, and safety information, please refer to the relevant Safety Data Sheet.

Properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO/c1-6(2)5-16-9-8(10(12,13)14)3-7(11)4-15-9/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRFENGLLLARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Based on TFMP Derivatives

One approach to synthesizing trifluoromethylpyridine (TFMP) derivatives involves three primary methods:

Currently, the first two methods are more commonly employed.

Synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

The synthesis of a similar compound, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, has been documented. The process involves a reaction in two stages:

  • Stage 1: Reacting 2-methoxy-3-(trifluoromethyl)pyridine with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione and trifluoroacetic acid at 20°C for 18 hours under an inert atmosphere.
  • Stage 2: Addition of sodium hydrogencarbonate in n-heptane and ethyl acetate.

Procedure for Intermediate 1: 5-Bromo-2-methoxy-3-trifluoromethyl-pyridine

  • To 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol), add trifluoroacetic acid (TFA) (80 mL).
  • Stir the resulting mixture at room temperature for 18 hours under argon.
  • Remove the TFA in vacuo (50 mbar, 45°C) and suspend the residue in tert-butyl methyl ether (200 mL).
  • Remove the resulting colorless solid by filtration and wash with tert-butyl methyl ether (50 mL).
  • Concentrate the filtrate in vacuo and suspend in ethyl acetate (50 mL).
  • Remove the insoluble colorless solid by filtration and wash with ethyl acetate (50 mL).
  • Concentrate the filtrate in vacuo, dilute with heptane/tert-butyl methyl ether (5/1, 20 mL), and remove the insoluble colorless solid by filtration.
  • Purify the filtrate by column chromatography on silica gel with heptane/ethyl acetate, 100/0 to 90/10.
  • Filter the crude product through a plug of \$$NaHCO_3\$$.

The yield for this reaction was reported as 74%.

Preparation Method for 5-bromo-2-picoline

A method for preparing 5-bromo-2-picoline involves the following steps:

  • React diethyl malonate with alkali metal to generate salts, then add 5-nitro-2-chloropyridine for condensation, followed by decarboxylation under acidic conditions to obtain 5-nitro-2-picoline.
  • Hydrogenate 5-nitro-2-picoline under the catalysis of a Pd/C catalyst to obtain 5-amino-2-methyl pyridine.
  • React 5-amino-2-methyl pyridine with acid to generate salts, cool to 0~-10 ℃, add bromine, then add a sodium nitrite water solution, and basify the solution to obtain 5-bromo-2-picoline after extraction and drying.

1HNMR data for key intermediates:

  • 5-amino-2-methyl pyridine: 1HNMR (400MHz, \$$CDCl_3\$$): δ8.61(s, 1H), 7.29(m, 1H), 7.25(m, 1H), 4.0(s, 2H), 2.55(s, 3H).
  • 5-bromo-2-picoline: 1HNMR (400MHz, \$$CDCl_3\$$): δ9.34(s, 1H), 8.41(m, 1H), 7.37(m, 1H), 2.74(s, 3H).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the 2-methylpropoxy group.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation and Reduction Reactions: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions.

    Hydrolysis: The major product is typically the corresponding alcohol or acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use in the development of bioactive compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential pharmacological properties.
  • May serve as a lead compound in drug discovery.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₀H₁₁BrF₃NO
  • Molecular Weight : 298.11 g/mol
  • CAS Number : 2092001-08-4
  • IUPAC Name : 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine
  • Key Features : The compound contains a pyridine core substituted with bromine (Br) at position 5, a trifluoromethyl (CF₃) group at position 3, and a 2-methylpropoxy (isobutoxy) group at position 2. These substituents confer unique steric, electronic, and solubility properties, making it valuable in pharmaceutical and agrochemical synthesis .

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations at Position 2

Compound Name Molecular Formula Substituent at Position 2 Molecular Weight CAS Number Key Differences
Target Compound C₁₀H₁₁BrF₃NO 2-Methylpropoxy 298.11 2092001-08-4 Larger alkoxy group increases steric bulk and lipophilicity .
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine C₇H₅BrF₃NO Methoxy 256.02 1214377-42-0 Smaller methoxy group reduces steric hindrance; higher reactivity in coupling reactions .
5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine C₉H₁₁BrNS 2-Methylpropylsulfanyl 259.16 1250163-11-1 Sulfur-containing substituent alters electronic properties and redox stability .

However, it may reduce reactivity in cross-coupling reactions due to steric effects .

Trifluoromethyl Group Variations

Compound Name Molecular Formula Substituent at Position 3 Molecular Weight CAS Number Key Differences
Target Compound C₁₀H₁₁BrF₃NO Trifluoromethyl (CF₃) 298.11 2092001-08-4 CF₃ enhances electron-withdrawing effects, stabilizing intermediates in synthesis .
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine C₆H₂BrClF₃N Trifluoromethyl (CF₃) 248.44 211122-40-6 Chlorine at position 2 increases electrophilicity, favoring nucleophilic substitutions .
5-Bromo-2-(trifluoromethyl)pyridine C₆H₃BrF₃N Trifluoromethyl (CF₃) 246.00 436799-32-5 Simpler structure with no alkoxy group; widely used in Heck coupling reactions .

Key Insight : The trifluoromethyl group in all three compounds enhances metabolic stability. However, the absence of an alkoxy group in 5-Bromo-2-(trifluoromethyl)pyridine simplifies its use in Pd-catalyzed reactions, as seen in Heck coupling (e.g., synthesis of acrylates) .

Bromine Position and Functional Group Modifications

Compound Name Molecular Formula Bromine Position Molecular Weight CAS Number Key Differences
Target Compound C₁₀H₁₁BrF₃NO Position 5 298.11 2092001-08-4 Bromine at position 5 facilitates Suzuki-Miyaura couplings for biaryl formation .
3-Bromo-5-Methoxypyridine C₆H₆BrNO Position 3 188.02 50720-12-2 Methoxy group at position 5 alters regioselectivity in cross-coupling reactions .
5-Bromo-6-methoxy-3-nitropyridin-2-amine C₆H₅BrN₃O₃ Position 5 261.03 1017782-09-0 Nitro and amine groups introduce hydrogen-bonding capability, affecting solubility .

Key Insight : Bromine at position 5 (target compound) is strategically advantageous for forming C-C bonds in pharmaceutical intermediates. In contrast, bromine at position 3 (e.g., 3-Bromo-5-Methoxypyridine) limits coupling efficiency due to steric and electronic factors .

Biological Activity

5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine is a compound belonging to the class of trifluoromethylpyridines, which have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

  • Molecular Formula : C₈H₈BrF₃N
  • Molecular Weight : 251.06 g/mol
  • CAS Number : 1214377-42-0

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors:

  • Enzyme Inhibition : This compound has been shown to inhibit specific kinases, which are critical in cell signaling pathways. The inhibition of these enzymes can lead to altered cellular responses and potential therapeutic effects in diseases characterized by dysregulated signaling pathways.
  • Modulation of Gene Expression : The compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes. This effect is particularly relevant in the context of cancer and inflammatory diseases .
  • Biochemical Pathways : It participates in several biochemical pathways, including those involved in cell proliferation and apoptosis. Its ability to affect these pathways makes it a candidate for further investigation in therapeutic contexts .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Kinase InhibitionReduces activity of specific kinases
Gene Expression ModulationAlters transcription factor activity
Anti-inflammatory EffectsDecreases cytokine production
CytotoxicityExhibits selective cytotoxicity in cancer cells

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Properties : Research indicated that this compound could reduce the secretion of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies have shown that it may protect neuronal cells from oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. What are the most reliable synthetic routes for preparing 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis typically involves trifluoromethylation and alkoxylation of pyridine precursors. A common approach is to use trifluoromethyl copper intermediates to introduce the trifluoromethyl group at the 3-position of the pyridine ring, followed by bromination and alkoxylation. For example, trifluoromethylation of 5-bromo-2-hydroxypyridine derivatives using CuCF₃ under controlled conditions (e.g., DMF, 60°C) can yield intermediates, which are then alkylated with 2-methylpropyl bromide in the presence of a base like K₂CO₃ . Alternative routes may involve protecting group strategies to direct substitution patterns.

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns. For instance, the methine proton in the 2-methylpropoxy group appears as a triplet (δ ~3.5 ppm) in ¹H NMR, while the trifluoromethyl group shows a singlet at ~-60 ppm in ¹⁹F NMR. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if crystalline) provides definitive structural confirmation, as seen in related pyridine derivatives with similar substituents . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis.

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer : The compound is sensitive to moisture and light due to the electron-withdrawing trifluoromethyl and bromine groups. Storage under inert gas (argon or nitrogen) at -20°C in amber vials is recommended. Degradation pathways include hydrolysis of the alkoxy group under acidic or basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring can identify degradation products .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C5 vs. C3) influence the reactivity of trifluoromethylpyridines in cross-coupling reactions?

  • Methodological Answer : Bromine at C5 activates the pyridine ring for Suzuki-Miyaura coupling due to its electron-withdrawing effect, enhancing oxidative addition with palladium catalysts. In contrast, bromine at C3 (e.g., 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine) may sterically hinder coupling partners. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and transition states. Experimental validation involves screening ligands (e.g., XPhos, SPhos) and bases (K₃PO₄ vs. Cs₂CO₃) to optimize yields .

Q. What strategies mitigate competing side reactions during functionalization of the trifluoromethyl group?

  • Methodological Answer : The trifluoromethyl group’s stability limits direct functionalization. Researchers employ protective/deprotective strategies for the pyridine ring or use radical-mediated pathways. For example, photoredox catalysis with Ru(bpy)₃²⁺ under blue light enables selective C–H trifluoromethylation without altering existing substituents. Alternatively, transient directing groups (e.g., pyridine-N-oxide) can enhance selectivity in metal-catalyzed reactions .

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to target proteins (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models trained on analogs (e.g., 5-bromo-4-(trifluoromethyl)pyridin-2-ol) correlate substituent effects (Hammett σ values) with bioactivity. Free-energy perturbation (FEP) calculations refine predictions for trifluoromethyl and bromine contributions to ligand-receptor interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine
Reactant of Route 2
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5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine

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